Isopropyl-beta-galactopyranoside

Molecular Biology Protein Expression Enzyme Induction

Choose Isopropyl-beta-galactopyranoside (IPGP) for experiments demanding a self-limiting, metabolizable lac operon inducer. Unlike the non-hydrolyzable IPTG, IPGP's O-glycoside bond is cleaved by the induced β-galactosidase, creating a defined temporal window of gene expression. This unique property makes it the superior reagent for pulse-chase analysis, kinetic modeling of operon dynamics, and cross-induction specificity screens. Order IPGP when sustained, high-level induction by IPTG is a confounding factor.

Molecular Formula C9H18O6
Molecular Weight 222.24 g/mol
CAS No. 55508-29-7
Cat. No. B12679639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-beta-galactopyranoside
CAS55508-29-7
Molecular FormulaC9H18O6
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C9H18O6/c1-4(2)14-9-8(13)7(12)6(11)5(3-10)15-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9-/m1/s1
InChIKeyUOEFDXYUEPHESS-QMGXLNLGSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl-beta-galactopyranoside (CAS 55508-29-7): Technical Identity and Procurement Context for Lac Operon Induction


Isopropyl-β-D-galactopyranoside (often abbreviated IPGP) is a glycoside derivative of galactose with the molecular formula C₉H₁₈O₆ and a molecular weight of 222.24 g/mol [1]. Its IUPAC name is (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-propan-2-yloxyoxane-3,4,5-triol [1]. The compound serves as a molecular mimic of the natural lac operon inducer allolactose, but it is critical to distinguish this compound (IPGP) from the far more widely used and structurally distinct reagent Isopropyl β-D-1-thiogalactopyranoside (IPTG, CAS 367-93-1) [2]. IPGP lacks the sulfur atom that confers non-metabolizability to IPTG, a difference that fundamentally alters its experimental utility and procurement justification. This evidence guide provides the quantitative, comparator-based differentiation necessary to evaluate when and why IPGP should be selected over its closest analogs, including IPTG, natural lactose, and other β-galactosides.

Why 'Any β-Galactoside' Cannot Substitute for Isopropyl-beta-galactopyranoside: The Basis for Quantifiable Differentiation


The operational value of an inducer for the lac operon is defined by a set of quantifiable parameters: its affinity for the Lac repressor (Kd), its susceptibility to hydrolysis by the induced β-galactosidase, its transport kinetics, and its potential for off-target operon cross-talk. While multiple β-galactosides can act as effectors, their performance across these dimensions varies by orders of magnitude. For instance, natural lactose exhibits an affinity for LacI approximately three orders of magnitude weaker than that of IPTG [1], and its metabolic consumption creates a dynamic, non-constant intracellular inducer pool [2]. Similarly, the widely used reagent IPTG, while highly effective due to its non-hydrolyzable thiogalactoside bond, can induce unintended operons like the mel operon under specific genetic conditions [3]. Isopropyl-beta-galactopyranoside (IPGP), as a hydrolyzable O-glycoside, occupies a distinct functional niche that cannot be satisfied by these alternatives. The following evidence quantifies these differences to support informed reagent selection and procurement.

Quantitative Differentiation of Isopropyl-beta-galactopyranoside: Head-to-Head Evidence Against Closest Comparators


Molecular Target Affinity: Lac Repressor Binding Affinity Relative to Natural and Thiogalactoside Inducers

The differentiation claim centers on the binding affinity for the Lac repressor (LacI). Data indicate that allolactose, the natural inducer, has a dissociation constant (Kd) for LacI of approximately 10⁻⁶ M [1]. The same source cites that the Kd for lactose is approximately 10⁻³ M, indicating a 1000-fold weaker affinity. While the widely used IPTG is reported to have a Kd of ~10⁻⁶ M and is non-hydrolyzable due to its thiogalactoside bond [1], IPGP is an O-glycoside and is a substrate for β-galactosidase, making it a hydrolyzable inducer like allolactose. Therefore, IPGP differentiates from IPTG by being metabolizable and from lactose by offering an affinity profile (implicitly as a galactoside analog) that is likely orders of magnitude stronger than lactose but lacks the persistent induction of IPTG.

Molecular Biology Protein Expression Enzyme Induction

Metabolic Stability: Hydrolysis Susceptibility vs. Thiogalactoside Inducers

A key functional difference is susceptibility to β-galactosidase-mediated hydrolysis. IPTG is a gratuitous inducer because it contains a sulfur atom creating a non-hydrolyzable bond, preventing cellular metabolism or degradation [1]. In contrast, IPGP is an O-glycoside and is a substrate for β-galactosidase, similar to lactose and allolactose [2]. This means IPGP will be consumed over time, creating a dynamic rather than a static inducer concentration. The differentiation from IPTG is therefore qualitative: IPTG provides sustained, constant induction; IPGP provides transient, self-limiting induction as it is hydrolyzed. This is supported by the explicit description of IPTG's non-metabolizable nature compared to natural substrates .

Protein Expression Cell Culture Reagent Stability

Inducer Cross-Reactivity: Specificity for the lac vs. mel Operon in E. coli

The specificity of an inducer for a single operon is critical for clean experimental interpretation. Research has shown that β-thiogalactosides like TMG (methyl-β-D-thiogalactopyranoside) and IPTG can significantly induce the mel (melibiose) operon in Escherichia coli when they are accumulated intracellularly by Lac permease [1]. This cross-induction was not previously recognized. Strong induction by β-thiogalactosides is observed in the presence of Lac permease, with lactose itself inducing the mel operon by more than 200-fold in the absence of β-galactosidase [1]. While IPGP is a β-galactoside, its classification as an O-glycoside rather than a thiogalactoside may differentiate its cross-induction profile. However, this specific measurement for IPGP is not available. This evidence serves as a warning: IPTG and TMG exhibit off-target operon effects, and IPGP may also induce unintended systems under specific conditions, but its profile has not been quantified.

Microbial Genetics Operon Regulation Inducer Specificity

Pharmacokinetic Clearance: Cellular Retention vs. Methyl Thiogalactoside (MTG/TMG)

In mammalian cell systems adapted for lac repressor-based gene control, the pharmacokinetics of different β-galactosides differ significantly. A direct comparison shows that although isopropyl β-D-thiogalactoside (IPTG) and methyl β-D-thiogalactoside (MTG) are taken up rapidly by cultured cells, exceeding extracellular levels in less than 2 hours, IPTG is cleared from the cells significantly faster than MTG [1]. In the mouse, the half-life of both inducers in the blood ranges from 15 to 30 minutes [1]. While this study did not include IPGP, it establishes a critical principle: structurally similar β-galactosides can exhibit marked differences in cellular retention and clearance. As an O-glycoside, IPGP is likely to have distinct transport and hydrolysis kinetics compared to the thiogalactosides, but no quantitative data exist to define this difference.

Mammalian Cell Culture Gene Regulation Inducer Pharmacokinetics

Procurement-Driven Application Scenarios for Isopropyl-beta-galactopyranoside Based on Quantitative Evidence


Transient or Pulse-Chase Induction of the lac Operon in E. coli

When an experimental design requires a transient, self-terminating induction of the lac operon rather than the sustained, high-level expression typical of IPTG-based systems, IPGP is the appropriate reagent. Its hydrolyzable O-glycoside bond ensures that the inducer is consumed by the very β-galactosidase it induces, creating a defined temporal window of gene expression. This is supported by the qualitative difference in metabolic stability between IPGP and IPTG [1]. Procurement should prioritize IPGP over IPTG for studies involving pulse-chase labeling, analysis of early transcriptional events, or any scenario where complete inducer removal is required but chemical washout is impractical.

Studies Requiring a Metabolizable Galactoside with Moderate LacI Affinity

In comparative studies of lac operon regulation, IPGP serves as a useful intermediate comparator. While lactose is a weak inducer (LacI Kd ~10⁻³ M) and IPTG is a high-affinity (Kd ~10⁻⁶ M), non-metabolizable inducer, IPGP, as an O-glycoside analog of allolactose, is predicted to have a higher affinity than lactose while remaining metabolizable [1]. This makes it a valuable tool for dissecting the interplay between inducer affinity, metabolic consumption, and transcriptional output. Procurement of IPGP is justified for investigators building kinetic models of lac operon dynamics or for teaching laboratories aiming to demonstrate the full spectrum of inducer properties without the confounding persistence of IPTG.

Investigating Off-Target Operon Effects of β-Galactosides in E. coli Genetics

The finding that thiogalactosides like IPTG and TMG can unexpectedly induce the mel operon in E. coli has important implications for genetic screens and metabolic engineering studies [1]. IPGP, as a distinct O-glycoside, may exhibit a different cross-induction profile. Procurement of IPGP is therefore relevant for researchers conducting screens that require maximal operon specificity, or for those studying the effector overlap between the lac and mel regulons. Using IPGP alongside IPTG and TMG can help delineate the structural determinants of inducer promiscuity.

Optimization of Mammalian lac Repressor-Based Gene Control Systems

For researchers adapting the E. coli lac repressor system to mammalian cells, the choice of inducer significantly impacts temporal control of gene expression. Studies with thiogalactosides have shown that IPTG is cleared from cultured cells faster than MTG, and both have a short blood half-life (15-30 min) in mice [1]. While IPGP has not been characterized in these systems, its distinct chemistry (an O-glycoside vs. a thiogalactoside) may confer a different pharmacokinetic profile. Procurement of IPGP is warranted for comparative analysis in mammalian systems to identify an inducer with optimal uptake, intracellular retention, and clearance characteristics for specific applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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